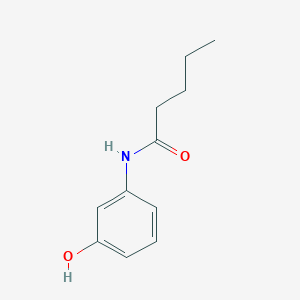
N-(3-hydroxyphenyl)pentanamide
Übersicht
Beschreibung
N-(3-hydroxyphenyl)pentanamide: is an organic compound with the molecular formula C11H15NO2 It is characterized by the presence of a hydroxyphenyl group attached to a pentanamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Amination Reaction: One common method to synthesize N-(3-hydroxyphenyl)pentanamide involves the reaction of 3-hydroxybenzoic acid with pentanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, resulting in the formation of the desired amide.
Amidation Reaction: Another approach involves the direct amidation of 3-hydroxybenzoic acid with pentanamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(3-hydroxyphenyl)pentanamide can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reaction conditions and reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) can facilitate electrophilic substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(3-hydroxyphenyl)pentanamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways, particularly those involving amide and hydroxy groups.
Medicine: Research into this compound includes its potential as a pharmacophore in drug design, targeting specific biological pathways for therapeutic purposes.
Industry: In industrial applications, the compound can be used in the synthesis of polymers, resins, and other materials requiring specific functional groups.
Wirkmechanismus
The mechanism of action of N-(3-hydroxyphenyl)pentanamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The amide group can also engage in interactions with biological macromolecules, affecting the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
N-(4-hydroxyphenyl)pentanamide: Similar structure but with the hydroxy group in the para position.
N-(2-hydroxyphenyl)pentanamide: Hydroxy group in the ortho position.
N-(3-methoxyphenyl)pentanamide: Methoxy group instead of a hydroxy group.
Uniqueness: N-(3-hydroxyphenyl)pentanamide is unique due to the specific positioning of the hydroxy group, which can influence its reactivity and interactions compared to its ortho and para counterparts. The presence of the hydroxy group also differentiates it from methoxy-substituted analogs, affecting its chemical and biological properties.
Eigenschaften
IUPAC Name |
N-(3-hydroxyphenyl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-3-7-11(14)12-9-5-4-6-10(13)8-9/h4-6,8,13H,2-3,7H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOQLSHROSKERF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40204363 | |
| Record name | Valeranilide, 3'-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55791-89-4 | |
| Record name | N-(3-Hydroxyphenyl)pentanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55791-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valeranilide, 3'-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055791894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'-Hydroxyvaleranilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222520 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Valeranilide, 3'-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B187187.png)

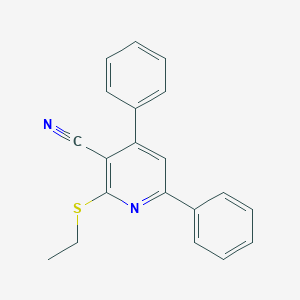
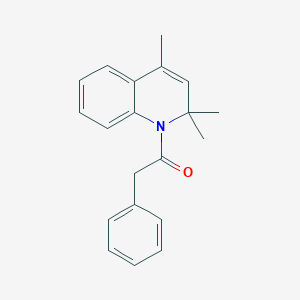
![5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B187193.png)
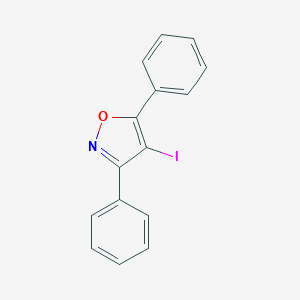
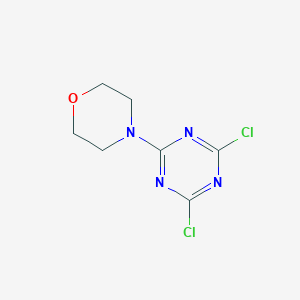
![7H-Benzo[c]phenothiazine](/img/structure/B187200.png)
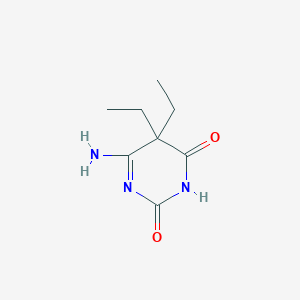
![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B187202.png)
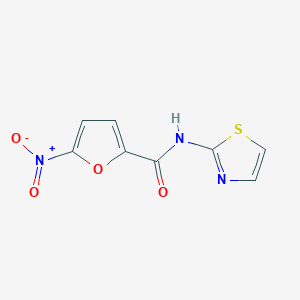
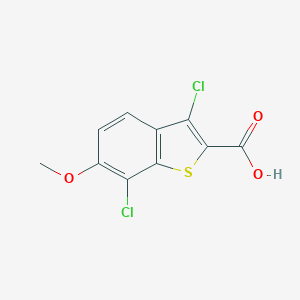
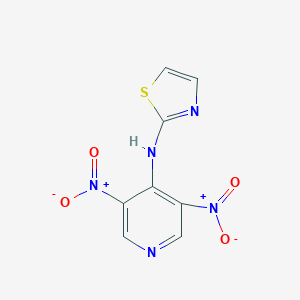
![1-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B187210.png)
